molecular formula C10H12O3 B13401181 (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid

(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B13401181
M. Wt: 185.23 g/mol
InChI Key: JNJCEALGCZSIGB-LPGLKLJUSA-N
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Description

®-2-Hydroxy-4-phenylbutyric Acid-d5 is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutyric Acid-d5 typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Hydroxy-4-phenylbutyric Acid.

    Deuterium Exchange: The hydrogen atoms in the precursor are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Hydroxy-4-phenylbutyric Acid-d5 with high purity.

Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric Acid-d5 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions in industrial reactors.

    Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of ®-2-Keto-4-phenylbutyric Acid.

    Reduction: Formation of ®-2-Hydroxy-4-phenylbutanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Hydroxy-4-phenylbutyric Acid-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:

    Metabolic Studies: Used to trace metabolic pathways and study enzyme-catalyzed reactions.

    Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Isotope Effects: Used to study kinetic isotope effects in chemical reactions.

    NMR Spectroscopy: Deuterium labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the isotope effect. This can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

    ®-2-Hydroxy-4-phenylbutyric Acid: The non-deuterated version of the compound.

    (S)-2-Hydroxy-4-phenylbutyric Acid: The enantiomer of the compound.

    ®-2-Hydroxy-4-phenylbutyric Acid-d3: A partially deuterated version of the compound.

Uniqueness: ®-2-Hydroxy-4-phenylbutyric Acid-d5 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and mechanisms, making it a valuable tool for studying isotope effects and metabolic pathways.

Properties

Molecular Formula

C10H12O3

Molecular Weight

185.23 g/mol

IUPAC Name

(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i6D2,7D2,9D

InChI Key

JNJCEALGCZSIGB-LPGLKLJUSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O

Origin of Product

United States

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